7-bromo-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide
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Overview
Description
7-bromo-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a pyrrolidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.
Bromination: The chromene core is then brominated using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Amidation: The brominated chromene is reacted with 2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group in the chromene core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the chromene core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving chromene derivatives.
Material Science: The compound’s structural properties may be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-bromo-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The pyrrolidine and thiophene moieties may play a role in binding to these targets, while the chromene core could be involved in the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
7-chloro-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide: Similar structure but with a chlorine atom instead of bromine, which could influence its chemical behavior and biological activity.
Uniqueness
The presence of the bromine atom in 7-bromo-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide makes it unique compared to its analogs. Bromine can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and specificity for certain targets.
Properties
Molecular Formula |
C20H19BrN2O3S |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
7-bromo-4-oxo-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C20H19BrN2O3S/c21-13-5-6-14-16(24)11-18(26-17(14)10-13)20(25)22-12-15(19-4-3-9-27-19)23-7-1-2-8-23/h3-6,9-11,15H,1-2,7-8,12H2,(H,22,25) |
InChI Key |
VRWNRFVLSNTMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)C4=CC=CS4 |
Origin of Product |
United States |
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